1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%
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Overview
Description
“1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%” is a chemical compound with a CAS Number of 64838-55-7 . It has a molecular weight of 277.34 and its IUPAC name is (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]-2-pyrrolidinecarboxylic acid hydrate . The compound is also known as acesarelin.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4S.H2O/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16;/h7,9H,3-6H2,1-2H3,(H,15,16);1H2/t7-,9+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . It has a specific rotation of -155.0 to -165.0 degrees (C=1, MeOH) . The maximum water content is 10.0% .Scientific Research Applications
Roles in Plant Stress Resistance
1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate has been implicated in the mechanisms of plant stress resistance, particularly through its relationship with proline and glycine betaine (GB). Proline and GB are crucial organic osmolytes in plants, accumulating in response to environmental stresses such as drought, salinity, and extreme temperatures. These compounds are thought to maintain enzyme and membrane integrity and mediate osmotic adjustment in stressed plants. While their exact roles remain controversial, evidence supports their positive effects on plant stress tolerance. Genetically-engineered plants with transgenes for GB or proline production have been explored, but challenges in producing sufficient amounts for stress amelioration remain. Alternatively, the exogenous application of these compounds has shown promise in enhancing growth and crop yield under stress conditions, requiring further investigation to optimize applications for agricultural productivity (Ashraf & Foolad, 2007).
Neurochemical and Behavioral Effects
The compound's relationship with proline also extends to neurochemical and behavioral effects. Proline is an amino acid with essential roles in metabolism and physiological functions. Elevated proline levels, due to enzyme deficiencies, lead to neurological symptoms and brain abnormalities. Animal studies suggest that high proline levels may contribute to neuropathophysiology in certain disorders, with potential implications for energy metabolism, oxidative stress, and memory deficits. These insights offer new perspectives on therapeutic strategies, possibly involving antioxidants in treatment approaches (Wyse & Netto, 2011).
Implications in Protein Synthesis and Function
Proline-containing peptides, including those related to 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, play significant roles in biological processes, such as inflammation, neuroprotection, and wound healing. These peptides, derived from collagen or dietary proteins, are involved in regulating insulin-like growth factor homeostasis and exhibit atheroprotective and anticoagulant properties. Understanding the biological activities of proline-containing peptides could inform therapeutic approaches for various diseases, emphasizing the need for further research into their mechanisms of action (Misiura & Miltyk, 2019).
Environmental and Food Technology Applications
The applications of 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline extend into environmental and food technology. Gas hydrates, involving carbon dioxide and water, have been explored for their potential in juice concentration, desalination, and food preservation. This technology offers a sustainable approach to enhancing food processing and preservation, highlighting the need for continued research to fully exploit its capabilities and ensure its viability for future food production needs (Srivastava, Hitzmann, & Zettel, 2021).
Safety and Hazards
Properties
IUPAC Name |
(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S.H2O/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16;/h7,9H,3-6H2,1-2H3,(H,15,16);1H2/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVUTUKNLXXPF-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64838-55-7 |
Source
|
Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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